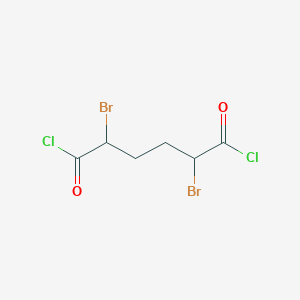

2,5-Dibromohexanedioyl dichloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2,5-Dibromohexanedioyl dichloride" is not directly mentioned in the provided papers. However, the papers discuss various brominated and chlorinated compounds, which can offer insights into the chemical behavior and synthesis of related bromo- and chloro-organic compounds. For instance, the synthesis and characterization of brominated pyridyl disulfide derivatives are described, which could provide a parallel to understanding the synthesis of dibrominated aliphatic compounds like "2,5-Dibromohexanedioyl dichloride" .

Synthesis Analysis

The synthesis of brominated organic compounds is often achieved under mild reaction conditions. For example, the synthesis of 5,5'-dibromo-2,2'-dipyridyl disulfide and its derivatives was performed using alkyl halides and NaBH4, resulting in moderate to good yields without the need for a strong base, which indicates a potential pathway for synthesizing related dibrominated compounds . This method's operational simplicity and high yield could be relevant for the synthesis of "2,5-Dibromohexanedioyl dichloride".

Molecular Structure Analysis

X-ray crystal structure analysis is a common technique used to establish the molecular structure of synthesized compounds. In the case of 5,5'-dibromo-2,2'-dipyridyl disulfide, the compound was found to be monoclinic and crystallized in the P21/n space group . Such structural analyses are crucial for confirming the geometry and stereochemistry of complex organic molecules, which would be similarly important for "2,5-Dibromohexanedioyl dichloride".

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of "2,5-Dibromohexanedioyl dichloride", but they do mention reactions of other brominated compounds. For instance, the nitration of 3,4-dibromo-2,5-dimethylthiophene leads to a variety of products, including a novel coupling reaction product . This suggests that dibrominated compounds can undergo complex reactions, which could be extrapolated to the reactivity of "2,5-Dibromohexanedioyl dichloride" in the presence of different reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like "2,5-Dibromohexanedioyl dichloride" can be inferred from related compounds. For example, vibrational spectral analysis and density functional theory methods were used to study the properties of 2,5-dichlorophenylisocyanate, revealing information about functional groups, bonding features, and charge transfer within the molecule . These techniques could be applied to "2,5-Dibromohexanedioyl dichloride" to gain a deeper understanding of its properties.

Scientific Research Applications

Synthesis of Thiophene Derivatives

A study by Ikram et al. (2015) reported the synthesis of various thiophene derivatives using 2,5-Dibromohexanedioyl dichloride. These compounds were synthesized via a palladium-catalyzed Suzuki cross-coupling reaction and showed promising haemolytic, biofilm inhibition, and anti-thrombolytic activities, indicating potential medicinal applications (Ikram et al., 2015).

Educational Laboratory Experiment

Wagner and Marshall (2010) designed a laboratory experiment for undergraduate organic chemistry students focusing on the unimolecular nucleophilic substitution (SN1) reaction. The experiment involved synthesizing 2,5-dichloro-2,5-dimethylhexane from 2,5-dimethyl-2,5-hexanediol using concentrated hydrochloric acid, highlighting the utility of 2,5-Dibromohexanedioyl dichloride in educational settings (Wagner & Marshall, 2010).

Study in Halogen Bonding

Mocilac and Gallagher (2014) utilized 2,5-Dibromohexanedioyl dichloride in the synthesis of macrocycles that were analyzed for their halogen and weaker hydrogen bonding. This research provides insights into the role of halogen bonding in supramolecular chemistry (Mocilac & Gallagher, 2014).

Synthesis of Non-Chiral Analogue of 2-Aminoadipic Acid

Kubyshkin et al. (2007) reported the synthesis of a non-chiral, rigid analogue of 2-aminoadipic acid from dimethyl-meso-2,5-dibromohexanedioate. This research contributes to the development of novel compounds in the field of organic chemistry (Kubyshkin et al., 2007).

Conducting Polythiophene Synthesis

Meng et al. (2003) demonstrated the synthesis of a highly conducting poly(3,4-ethylenedioxythiophene) using 2,5-dibromo-3,4-ethylenedioxythiophene, a derivative of 2,5-Dibromohexanedioyl dichloride. This solid-state polymerization is significant in the field of conductive materials (Meng et al., 2003).

Thiophene Derivatives and DFT Calculations

Khan et al. (2015) conducted a study on thiophene derivatives synthesized from thiophene-2,5-dicarbonyl dichloride, providing insights into the molecular structures and DFT calculations. This research is relevant to the understanding of molecular properties in chemistry (Khan et al., 2015).

Bio-Based Monomers from Biomass Resources

Arnaud et al. (2017) explored the synthesis of 2,5-hexanedione, a compound derived from biomass resources, using 2,5-Dibromohexanedioyl dichloride. This research is significant in the development of sustainable and bio-based chemicals (Arnaud et al., 2017).

Safety and Hazards

properties

IUPAC Name |

2,5-dibromohexanedioyl dichloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2Cl2O2/c7-3(5(9)11)1-2-4(8)6(10)12/h3-4H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIRTQXSYVCPKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)Cl)Br)C(C(=O)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2,3-dihydro-1H-indene-5-carboxylate](/img/structure/B3004954.png)

![N'-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B3004955.png)

![2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid](/img/structure/B3004957.png)

![2-(tert-butyl)-2-(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-N-phenyl-1-hydrazinecarboxamide](/img/structure/B3004961.png)

![1-[4-(4-Methylazepane-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B3004964.png)

![(Z)-6-(5-((2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B3004970.png)

![1-[4-[(2R)-2-Methylthiomorpholine-4-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B3004971.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxyethyl)(1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B3004972.png)

![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B3004976.png)